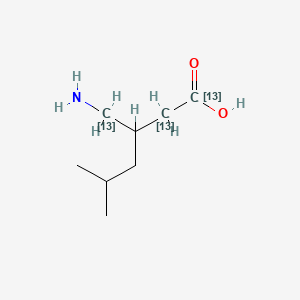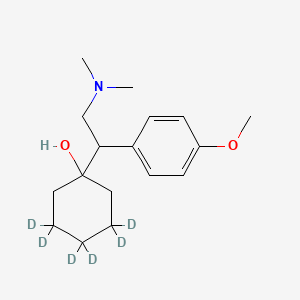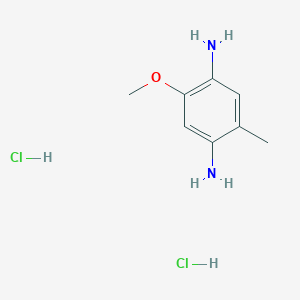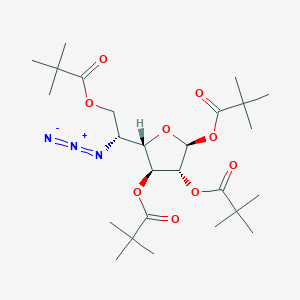
FESPARQ FE-SPA-RQ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FESPARQ FE-SPA-RQ is a radioligand developed for the measurement of neurokinin 1 (NK1) receptors using Positron Emission Tomography (PET) . It has been used to measure occupancies of these receptors by a selective antagonist (aprepitant) in order to examine the validity of this in vivo imaging system for preclinical characterization of candidate agents acting on NK-1 receptors .
Molecular Structure Analysis
The molecular formula of FESPARQ FE-SPA-RQ is C22H24F4N6O . It has a molecular weight of 463.4617 . The InChIKey of FESPARQ FE-SPA-RQ is XEQIZPQHPUZFHX-DTMBSGAKSA-N .Wissenschaftliche Forschungsanwendungen
Heterogeneous Photocatalytic Degradation
The hydrophobic iron(Ⅲ) Schiff base complex, specifically Fe-bis-Schiff-base-salicylaldehyde-o-phenylenediamine (Fe-SPA), is synthesized for photocatalytic degradation of toxic organic pollutants. In a water-soluble medium, Fe-SPA acts as a heterogeneous photocatalyst under visible light irradiation, successfully degrading pollutants like rhodamine B (RhB), methylene blue (MB), and 2,4-dichlorophenol (2,4-DCP). The stability of this catalyst is remarkable, showing no significant degradation even after multiple recycles, making it a promising candidate for environmental purification applications (Ting, 2011).
Removal and Transformation of Synthetic Phenolic Antioxidants
Research has delved into the removal efficiencies and mechanisms of Synthetic Phenolic Antioxidants (SPAs), using tert-butylhydroquinone (TBHQ) as a representative compound. This study examined the transformation behaviors of TBHQ in Fe(VI) treatment, highlighting the significant roles of inorganic ions on the removal efficiencies, transformation pathways, and mineralization of SPAs. The discovery of various intermediates and deduced transformation routes provides valuable insights for understanding the behavior of SPAs in environmental media (Wang et al., 2022).
PET Imaging of Neurokinin 1 Receptors
The compound 18F-fluoroethyl-SPA-RQ (18F-FE-SPA-RQ) is developed as a radioligand for PET imaging, specifically targeting neurokinin 1 (NK1) receptors in the human brain. This radioligand facilitates the visualization and quantification of NK1 receptors, providing crucial data for the clinical research of psychiatric disorders. The detailed analysis of binding potential values in various brain regions underscores the potential of 18F-FE-SPA-RQ in neurological studies (Okumura et al., 2008).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for FESPARQ involves the reaction of iron (Fe) with SPA-RQ ligand to form the desired compound.", "Starting Materials": [ "Iron (Fe)", "SPA-RQ ligand" ], "Reaction": [ "Dissolve iron (Fe) in a suitable solvent such as ethanol or methanol.", "Add SPA-RQ ligand to the solution and stir for several hours.", "Heat the solution to a suitable temperature, typically between 50-100°C, and continue stirring for several hours.", "Allow the solution to cool and filter the resulting solid.", "Wash the solid with a suitable solvent to remove any impurities.", "Dry the solid under vacuum to obtain the final product, FESPARQ." ] } | |
CAS-Nummer |
677000-31-6 |
Produktname |
FESPARQ FE-SPA-RQ |
Molekularformel |
C22H24F4N6O |
Molekulargewicht |
464.47 |
Reinheit |
>95% |
Synonyme |
(2S,3S)-N-[2-(2-fluoroethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)